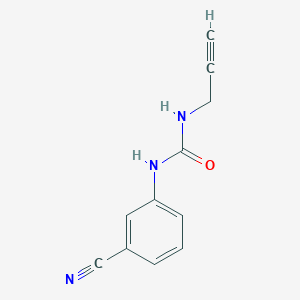
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea
Overview
Description
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of isocyanates with appropriate amines or phenolic compounds. The introduction of the prop-2-yn-1-yl group is crucial as it influences the compound's biological activity. Various synthetic pathways have been explored, often yielding derivatives with enhanced potency against specific biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cells. The IC50 values for these activities typically range from low micromolar to nanomolar concentrations, indicating potent activity.
The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways, including:
- Inhibition of PI3K/mTOR signaling : This pathway is crucial for cell growth and proliferation. Compounds similar to this compound have been noted to inhibit these pathways effectively, leading to reduced cell survival and increased apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Case Study 1: Antiproliferative Effects
A study conducted on various derivatives of urea highlighted the significant antiproliferative effects of this compound in comparison to standard chemotherapy agents like Doxorubicin. The study found that this compound not only exhibited lower toxicity but also maintained efficacy against resistant cancer cell lines, making it a promising candidate for further development .
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models have shown that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study reported a significant decrease in tumor volume after treatment, correlating with the in vitro findings .
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-6-13-11(15)14-10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGGJZBTIDXEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















